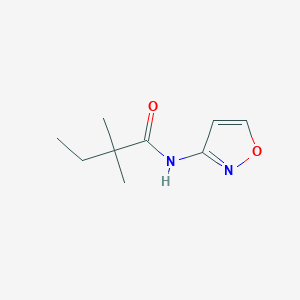
N-3-isoxazolyl-2,2-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-isoxazolyl-2,2-dimethylbutanamide, also known as IDRA-21, is a synthetic compound that belongs to the ampakine family. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain, which are important for learning and memory processes. IDRA-21 has been shown to enhance cognitive function in animal models and has potential therapeutic applications in the treatment of neurological disorders.
Mécanisme D'action
N-3-isoxazolyl-2,2-dimethylbutanamide acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are involved in synaptic transmission and plasticity. By binding to a specific site on the receptor, N-3-isoxazolyl-2,2-dimethylbutanamide enhances the activity of AMPA receptors, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to enhancing LTP and improving memory consolidation, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to increase the release of acetylcholine in the hippocampus, which is a neurotransmitter that is important for learning and memory. N-3-isoxazolyl-2,2-dimethylbutanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-3-isoxazolyl-2,2-dimethylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it a useful tool for studying the mechanisms of cognitive function. Additionally, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a high degree of selectivity for AMPA receptors, which reduces the likelihood of off-target effects. However, there are also limitations to using N-3-isoxazolyl-2,2-dimethylbutanamide in lab experiments. For example, it has a short half-life in vivo, which can make it difficult to administer and study in animal models.
Orientations Futures
There are several future directions for research on N-3-isoxazolyl-2,2-dimethylbutanamide. One area of interest is the potential therapeutic applications of N-3-isoxazolyl-2,2-dimethylbutanamide for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the development of more potent and selective ampakines that can modulate AMPA receptors with greater specificity and efficacy. Additionally, there is interest in studying the long-term effects of N-3-isoxazolyl-2,2-dimethylbutanamide on cognitive function and synaptic plasticity. Overall, N-3-isoxazolyl-2,2-dimethylbutanamide is a promising compound that has the potential to enhance our understanding of the mechanisms of cognitive function and to lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
N-3-isoxazolyl-2,2-dimethylbutanamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,5-dimethylisoxazole with 2,2-dimethylbutyryl chloride to form 3-(2,2-dimethylbutyryloxy)-5-methylisoxazole. This intermediate is then reacted with hydroxylamine hydrochloride to yield N-3-isoxazolyl-2,2-dimethylbutanamide.
Applications De Recherche Scientifique
N-3-isoxazolyl-2,2-dimethylbutanamide has been extensively studied in animal models for its potential therapeutic applications. In one study, N-3-isoxazolyl-2,2-dimethylbutanamide was shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is important for learning and memory. Another study demonstrated that N-3-isoxazolyl-2,2-dimethylbutanamide improved memory consolidation in rats. These findings suggest that N-3-isoxazolyl-2,2-dimethylbutanamide could be useful for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-9(2,3)8(12)10-7-5-6-13-11-7/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMOLALAQHOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)